

Technical Guide: Mechanism of Action of BI-1206 in Cancer Cells

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Compound of Interest

Compound Name: BI-1230

Cat. No.: B10787567

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Disclaimer: Publicly available information on a drug candidate designated "**BI-1230**" from BioInvent is not available at this time. This technical guide will focus on BI-1206, a well-documented, clinical-stage antibody from BioInvent with a novel mechanism of action in cancer therapy. It is presumed that interest in "**BI-1230**" may be related to this compound due to the similar nomenclature in BioInvent's pipeline.

Core Mechanism of Action

BI-1206 is a high-affinity, fully human IgG1 monoclonal antibody that selectively targets the Fcγ Receptor IIB (FcγRIIB or CD32B).[1][2] FcγRIIB is the sole inhibitory member of the Fcγ receptor family and plays a crucial role in downregulating immune responses.[1][3] In the context of cancer, FcγRIIB is often overexpressed on malignant B-cells and other immune cells within the tumor microenvironment, contributing to therapeutic resistance.[1]

The primary mechanism of action of BI-1206 is to block FcγRIIB, thereby preventing its inhibitory signaling and enhancing the efficacy of other antibody-based cancer therapies. This "unleashing" of the immune response occurs through two main synergistic effects:

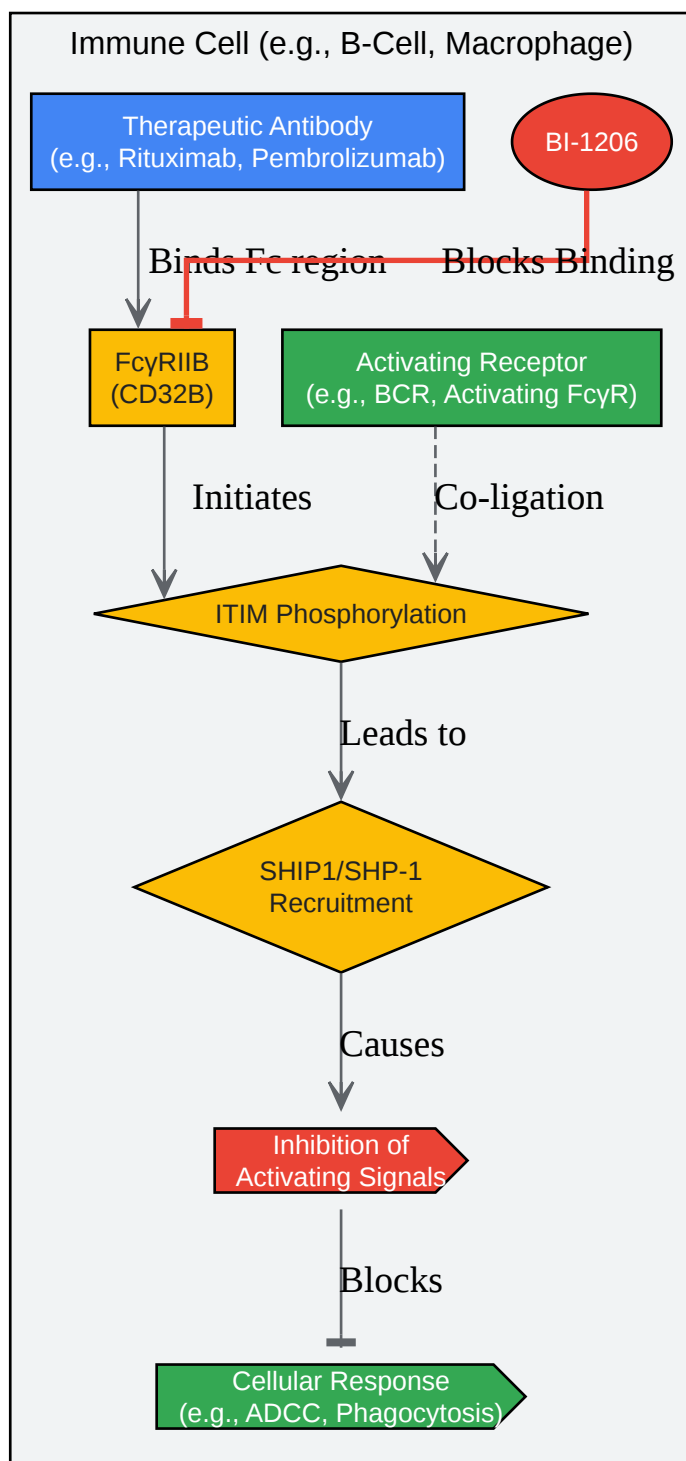
- In Hematological Malignancies (e.g., Non-Hodgkin's Lymphoma): In cancers like mantle cell lymphoma (MCL) and follicular lymphoma (FL), FcγRIIB on the surface of malignant B-cells can bind to the Fc region of therapeutic antibodies, such as rituximab. This binding triggers the internalization of the rituximab-CD20 complex, effectively removing the target from the cell surface and rendering the cancer cell resistant to rituximab-mediated cytotoxicity. BI-

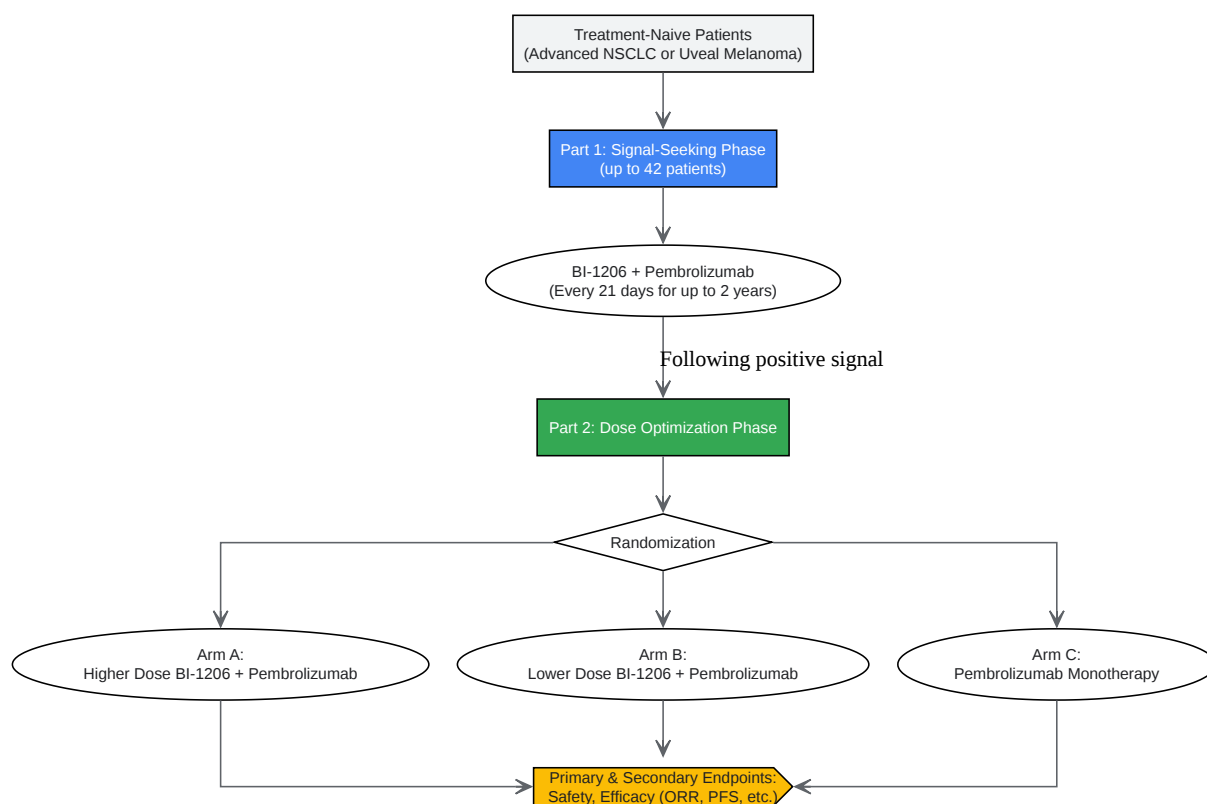
1206 blocks this internalization process, thereby restoring and enhancing the activity of rituximab.

- **In Solid Tumors:** In the tumor microenvironment, FcγRIIB is highly expressed on various immune cells, including macrophages. These receptors can bind to the Fc portion of anti-PD-1 antibodies like pembrolizumab, leading to their removal from CD8+ T-cells and subsequent phagocytosis of these T-cells. This compromises the therapeutic activity of the anti-PD-1 therapy. By blocking FcγRIIB, BI-1206 prevents this degradation of anti-PD-1 therapy and protects anti-tumor T-cells, thus overcoming a key mechanism of resistance to checkpoint inhibitors.

Signaling Pathway

The signaling pathway of FcγRIIB is central to its inhibitory function. Upon co-ligation with an activating receptor (such as the B-cell receptor or an activating FcγR), the immunoreceptor tyrosine-based inhibition motif (ITIM) in the cytoplasmic tail of FcγRIIB becomes phosphorylated. This leads to the recruitment of phosphatases like SHIP1 and SHP-1, which dephosphorylate key signaling molecules in the activation cascade, thereby dampening the immune response. BI-1206, by binding to the extracellular domain of FcγRIIB, prevents the receptor from engaging with the Fc portion of other antibodies, thus inhibiting this downstream inhibitory signaling.





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References

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